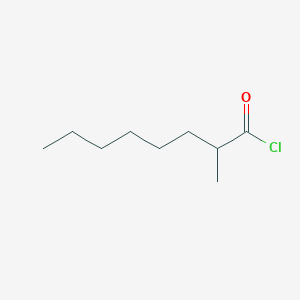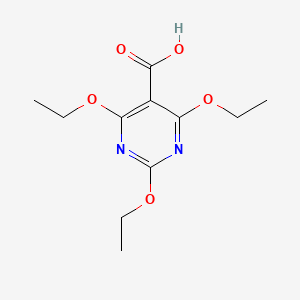
4,4'-ONN-Azoxybisbenzaldehyde
Vue d'ensemble
Description
'4,4'-ONN-Azoxybisbenzaldehyde', also known as 'ABAD', is a chemical compound that has been widely used in scientific research for its unique properties. It is a yellow-orange crystalline powder that is soluble in organic solvents and has a molecular weight of 324.32 g/mol. This compound has been used in various applications, including as a reagent in organic synthesis and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of '4,4'-ONN-Azoxybisbenzaldehyde' is not fully understood. However, it is believed to act as a radical initiator, which can initiate free radical reactions. This compound can also act as a reducing agent, which can reduce other compounds. The exact mechanism of action of 'this compound' is still under investigation.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 'this compound'. However, it has been shown to have low toxicity and is not considered to be harmful to humans or the environment. It is also not known to have any significant physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using '4,4'-ONN-Azoxybisbenzaldehyde' in lab experiments is its ease of synthesis. This compound can be easily prepared in a laboratory setting, making it readily available for use in various applications. It is also relatively inexpensive compared to other reagents and catalysts. However, one of the limitations of using 'this compound' is its limited solubility in water, which can make it challenging to use in certain applications.
Orientations Futures
There are several future directions for research on '4,4'-ONN-Azoxybisbenzaldehyde'. One area of research is the development of new applications for this compound. For example, it could be used as a reagent in the preparation of new materials, such as polymers and nanomaterials. Another area of research is the investigation of the mechanism of action of 'this compound'. Understanding the mechanism of action could lead to the development of new and improved reagents and catalysts. Finally, there is a need for further research on the toxicity and environmental impact of 'this compound'. This information is essential for ensuring the safe use of this compound in various applications.
Conclusion:
In conclusion, 'this compound' is a unique chemical compound that has been widely used in scientific research. It is a versatile reagent and catalyst that has been used in various applications, including organic synthesis and the development of new materials. While the mechanism of action of this compound is not fully understood, it has been shown to have low toxicity and is not considered to be harmful to humans or the environment. There are several future directions for research on 'this compound', including the development of new applications, investigation of the mechanism of action, and further research on toxicity and environmental impact.
Applications De Recherche Scientifique
'4,4'-ONN-Azoxybisbenzaldehyde' has been used in various scientific research applications. One of the most significant applications is in the field of organic synthesis, where this compound is used as a reagent for the preparation of various organic compounds. It has also been used as a catalyst in chemical reactions, where it has been shown to enhance the reaction rate and yield of the products. In addition, 'this compound' has been used in the development of new materials, such as polymers and nanomaterials.
Propriétés
IUPAC Name |
(4-formylanilino)-(4-formylphenyl)-oxoazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c17-9-11-1-5-13(6-2-11)15-16(19)14-7-3-12(10-18)4-8-14/h1-10H/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJQNWCHIRQAMB-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)N[N+](=O)C2=CC=C(C=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N2O3+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B3266665.png)
![2-(2-(Methylamino)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B3266667.png)
![Hexanoic acid, 6-[[4-(aminosulfonyl)benzoyl]amino]-](/img/structure/B3266670.png)

![5-Bromo-2-phenylfuro[2,3-b]pyridine](/img/structure/B3266685.png)




